3-Ethylidene-1-oxaspiro[4.5]decan-2-one
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Overview
Description
3-Ethylidene-1-oxaspiro[45]decan-2-one is a chemical compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-oxaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene malonate under basic conditions, followed by cyclization to form the spiro compound. The reaction typically requires a base such as sodium ethoxide and is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethylidene-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethylidene group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylidene-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethylidene-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[4.5]decan-2-one: A structurally similar compound with a different substituent at the spiro center.
2-Oxaspiro[4.5]decan-3-one: Another spiro compound with variations in the ring structure.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one: A spiro compound with additional nitrogen atoms in the structure.
Uniqueness
3-Ethylidene-1-oxaspiro[4.5]decan-2-one is unique due to the presence of the ethylidene group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
90162-72-4 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-ethylidene-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C11H16O2/c1-2-9-8-11(13-10(9)12)6-4-3-5-7-11/h2H,3-8H2,1H3 |
InChI Key |
DDNZZALXJIYAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2(CCCCC2)OC1=O |
Origin of Product |
United States |
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